Methyl acetate-PEG1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl 2-(2-hydroxyethoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-8-5(7)4-9-3-2-6/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKVGWVNSDLZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Hydrophilicity of Methyl Acetate-PEG1 Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the hydrophilicity of the Methyl acetate-PEG1 linker, a functionalized short-chain polyethylene glycol (PEG) spacer used in advanced bioconjugation applications such as Proteolysis Targeting Chimeras (PROTACs). The inherent properties of this linker, particularly its hydrophilicity, are critical for modulating the physicochemical characteristics of novel therapeutics.
The strategic inclusion of hydrophilic linkers is a cornerstone of modern drug design, particularly for complex molecules like Antibody-Drug Conjugates (ADCs) and PROTACs.[1] These linkers help to overcome challenges associated with the hydrophobicity of many potent therapeutic payloads.[2][3] The addition of a PEG moiety, even a short one, can significantly enhance aqueous solubility, improve stability by preventing aggregation, and lead to more favorable pharmacokinetic profiles, ultimately widening the therapeutic window of the conjugate.[1][4][5]
Physicochemical Properties and Quantitative Hydrophilicity
The "this compound" linker is a bifunctional spacer containing a single polyethylene glycol unit.[6] This PEG1 unit, consisting of two ethylene oxide subunits (-CH2-CH2-O-), is the primary determinant of the linker's hydrophilic nature.[7] The ether oxygen atoms in the PEG backbone readily form hydrogen bonds with water, enhancing the aqueous solubility of the entire conjugate.[7][8]
Hydrophilicity is quantitatively measured by the partition coefficient (P), which describes the equilibrium distribution of a compound between an organic phase (typically n-octanol) and an aqueous phase.[9] This value is almost always expressed in its logarithmic form, LogP.
-
LogP > 0: Indicates a preference for the organic phase (lipophilic/hydrophobic).
-
LogP < 0: Indicates a preference for the aqueous phase (hydrophilic).
-
LogP = 0: Indicates equal distribution between the two phases.
While experimentally determined data for the this compound linker is not publicly available, data for structurally analogous short-chain PEG linkers demonstrate their hydrophilic character. A calculated LogP for the closely related THP-PEG1-alcohol, for instance, is negative, indicating hydrophilicity.[10]
Table 1: Hydrophilicity Data for Representative Short PEG Linkers
| Compound Name | Structure | LogP Value | Method | Reference |
| THP-PEG1-alcohol | Tetrahydropyranyl ether of a single PEG unit | -0.38 | Calculated | [10] |
| Amino-PEG2-Alcohol | H₂N-(CH₂)₂-O-(CH₂)₂-OH | -1.1 (approx.) | Calculated | (ChemDraw) |
| Methoxy-PEG3-Acid | CH₃O-(CH₂CH₂O)₃-COOH | -0.5 (approx.) | Calculated | (ChemDraw) |
Note: LogP values for Amino-PEG2-Alcohol and Methoxy-PEG3-Acid are estimations based on chemical structure and are provided for comparative purposes.
The Role of Linker Hydrophilicity in Bioconjugate Performance
The hydrophilicity imparted by the PEG1 unit is not merely an incidental property but a critical design feature that directly influences the overall performance of a bioconjugate like an ADC or PROTAC.
Caption: Impact of linker hydrophilicity on bioconjugate properties.
Application Context: Mechanism of Action in Antibody-Drug Conjugates (ADCs)
To understand the importance of the linker, it is useful to visualize its role within the broader mechanism of action of an ADC. The linker must be stable enough to remain intact in systemic circulation but allow for the release of the cytotoxic payload once inside the target cancer cell.[][12]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. purepeg.com [purepeg.com]
- 8. chempep.com [chempep.com]
- 9. acdlabs.com [acdlabs.com]
- 10. THP-PEG1-alcohol | CAS#:2162-31-4 | Chemsrc [chemsrc.com]
- 12. purepeg.com [purepeg.com]
An In-depth Technical Guide on the Physicochemical Characteristics of a Methyl Acetate-PEG Conjugate for Drug Design
Executive Summary
The strategic modification of drug candidates with small, functionalized linkers is a cornerstone of modern medicinal chemistry, aimed at optimizing pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the physicochemical characteristics of a model conjugate formed from methyl acetate and a single polyethylene glycol (PEG) unit. For clarity and chemical accuracy, this entity, referred to as "Methyl acetate-PEG1," is defined as 2-methoxyethyl acetate (CAS No. 110-49-6). This document details its key physicochemical properties, outlines experimental protocols for their determination, and discusses the implications for drug design. All quantitative data are presented in structured tables, and key experimental and logical workflows are visualized using diagrams.
Introduction: Defining "this compound" as 2-Methoxyethyl Acetate
In drug design, the covalent attachment of polyethylene glycol (PEGylation) is a widely used strategy to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules. While long-chain PEGs are common, small, well-defined PEG units can act as valuable linkers or fragments. The term "this compound" is not a standard chemical descriptor. For the purpose of this guide, it is interpreted as the ester formed between acetic acid and the monomethyl ether of ethylene glycol (a single PEG unit). This structure is chemically named 2-methoxyethyl acetate .
This molecule combines the features of a methyl ester, a known bio-labile group often used in prodrugs, with a short, hydrophilic ether linkage characteristic of PEG. Understanding the physicochemical profile of this model compound is crucial for predicting its behavior as a fragment, linker, or promoiety in more complex drug candidates.
Physicochemical Characteristics
The properties of 2-methoxyethyl acetate are critical for its potential application in drug design. Key parameters such as solubility, lipophilicity, and stability directly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of any drug candidate incorporating this moiety.
Summary of Quantitative Data
The following tables summarize the key physicochemical properties of 2-methoxyethyl acetate.
Table 1: General and Physical Properties of 2-Methoxyethyl Acetate
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₃ | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| Appearance | Colorless liquid with a mild, ether-like odor | [1][2] |
| Boiling Point | 145 °C | [2][3] |
| Melting Point | -65 °C | [2][3] |
| Density | 1.009 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.402 | [2] |
| Vapor Pressure | 0.27 kPa (2.0 mmHg) at 20 °C | [3] |
| Flash Point | 45-46 °C (closed cup) |
Table 2: Solubility and Partitioning Behavior of 2-Methoxyethyl Acetate
| Property | Value | Significance in Drug Design | Source(s) |
| Water Solubility | Miscible | High water solubility is crucial for bioavailability and formulation of parenteral drugs. | [3] |
| LogP (o/w) | 0.475 (estimated) | Indicates a hydrophilic character, which can improve the solubility of a parent drug. | [4] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone, methanol | Versatility in formulation and during synthesis and purification steps. | [2] |
Chemical Stability and Reactivity
The chemical stability of a linker or promoiety is paramount, as it must remain intact until it reaches its target or is intentionally cleaved.
-
Hydrolysis: As an ester, 2-methoxyethyl acetate is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-methoxyethanol and acetic acid.[2] The reaction is reported to be slow in neutral water but is accelerated by acids and bases.[2] Hydrolysis half-lives of 140 days at pH 7 and 14 days at pH 8 have been reported, suggesting reasonable stability under physiological conditions but susceptibility to basic environments.[5]
-
Peroxide Formation: Like other ethers, this compound can potentially form explosive peroxides and should be checked for peroxides before distillation.[6]
-
Incompatibilities: It is incompatible with strong acids, strong bases, strong oxidants, and nitrates.[7]
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of molecules incorporating the 2-methoxyethyl acetate moiety.
Table 3: Key Spectroscopic Features for 2-Methoxyethyl Acetate
| Spectroscopy | Key Peaks / Signals (Expected) | Interpretation | Source(s) |
| ¹H NMR | Singlet (~2.0 ppm, 3H), Singlet (~3.3 ppm, 3H), Triplet (~3.5 ppm, 2H), Triplet (~4.2 ppm, 2H) | Acetate methyl (CH₃-C=O), Methoxy methyl (CH₃-O), Methoxy-adjacent methylene (O-CH₂), Ester-adjacent methylene (O-CH₂) | [5][8] |
| IR Spectroscopy | Strong C=O stretch (~1740 cm⁻¹), Strong C-O stretches (1300-1000 cm⁻¹) | Carbonyl group of the ester, Ether and ester C-O bonds | [9][10] |
Experimental Protocols for Physicochemical Profiling
Accurate determination of physicochemical properties is fundamental in drug discovery. The following are detailed methodologies for key experiments.
Determination of Octanol-Water Partition Coefficient (LogP)
The shake-flask method is the gold standard for LogP determination.
Methodology: Shake-Flask Method
-
Preparation: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Dissolution: Accurately weigh and dissolve a sample of 2-methoxyethyl acetate in the n-octanol phase.
-
Partitioning: Add a precise volume of the aqueous phase to the n-octanol solution in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-2 hours) to allow equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as HPLC-UV or GC-FID.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])
Caption: Workflow for LogP determination via the shake-flask method.
Aqueous Solubility Assessment
Thermodynamic solubility provides the true equilibrium solubility of a compound.
Methodology: Shake-Flask Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of 2-methoxyethyl acetate to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium between the dissolved and undissolved compound is reached.
-
Filtration: Filter the suspension to remove the undissolved solid. A low-binding filter (e.g., PVDF) is recommended.
-
Quantification: Analyze the clear filtrate using a calibrated HPLC-UV or other suitable analytical method to determine the concentration of the dissolved compound.
-
Reporting: The resulting concentration is reported as the thermodynamic solubility in units such as mg/mL or µM.
Chemical Stability (Hydrolysis) Study
This protocol assesses the stability of the ester linkage under physiological conditions.
Methodology: HPLC-Based Stability Assay
-
Stock Solution: Prepare a concentrated stock solution of 2-methoxyethyl acetate in an organic solvent (e.g., acetonitrile).
-
Incubation: Dilute the stock solution into separate vials containing buffers at different pH values (e.g., pH 1.2 for simulated gastric fluid, pH 7.4 for physiological conditions). The final organic solvent concentration should be low (<1%) to avoid affecting the stability.
-
Time Points: Incubate the solutions at a constant temperature (e.g., 37 °C). At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Reaction Quenching: Quench the hydrolysis reaction immediately by adding the aliquot to a vial containing a suitable solvent or by freezing.
-
Analysis: Analyze all samples by a validated HPLC method to measure the peak area of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the parent compound concentration versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t₁/₂) can be calculated as 0.693 / k.
References
- 1. 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE; ETHYLENE GLYCOL METHYL ACETATE) | Occupational Safety and Health Administration [osha.gov]
- 2. 2-Methoxyethyl acetate | 110-49-6 [chemicalbook.com]
- 3. ICSC 0476 - 2-METHOXYETHYL ACETATE [inchem.org]
- 4. 2-methoxyethyl acetate, 3938-96-3 [thegoodscentscompany.com]
- 5. Ethylene glycol monomethyl ether acetate | C5H10O3 | CID 8054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ICSC 0476 - 2-METHOXYETHYL ACETATE [chemicalsafety.ilo.org]
- 7. 2-Ethoxyethyl acetate - Wikipedia [en.wikipedia.org]
- 8. 2-Methoxyethyl acetate(110-49-6) 1H NMR [m.chemicalbook.com]
- 9. 2-Methoxyethyl acetate(110-49-6) IR Spectrum [chemicalbook.com]
- 10. Acetic acid, 2-methoxyethyl ester [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols for Incorporating Methyl acetate-PEG1 into a PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively degrade target proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance solubility and cell permeability. The length and composition of the PEG linker must be carefully optimized for each specific PROTAC, as these factors significantly impact its degradation efficiency. Methyl acetate-PEG1 is a short, PEG-based linker that can be utilized in the synthesis of PROTACs. Its incorporation can modulate the physicochemical properties of the resulting PROTAC, potentially influencing its efficacy and pharmacokinetic profile.
Designing a PROTAC with a this compound Linker
The rational design of a PROTAC incorporating a this compound linker involves a systematic approach to optimize its biological activity. The choice of the exit vector on both the POI ligand and the E3 ligase ligand is crucial for proper linker attachment and optimal ternary complex formation. The relatively short and flexible nature of the this compound linker may be advantageous in scenarios where the two protein surfaces are in close proximity.
Key Design Considerations:
-
Attachment Points: The linker should be connected to solvent-exposed regions of the POI and E3 ligase ligands to minimize disruption of their binding affinities.
-
Linker Length and Flexibility: The length of the this compound linker is fixed, providing a specific spatial separation between the two ligands. Its flexibility can allow for the necessary conformational adjustments to facilitate ternary complex formation.
-
Physicochemical Properties: The incorporation of the PEG moiety is intended to improve solubility and permeability. However, the overall properties of the final PROTAC will be a composite of the two ligands and the linker.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC with a this compound Linker
This protocol describes a general two-step synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional this compound linker. This example assumes the POI ligand has a free amine and the E3 ligase ligand has a carboxylic acid.
Materials:
-
POI ligand with
Application Notes and Protocols for Cellular Assays Using Methyl Acetate-PEG1-Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker. One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.[3][4]
Methyl acetate-PEG1 is a polyethylene glycol (PEG)-based linker utilized in the synthesis of PROTACs.[5] PEG linkers are frequently employed due to their ability to enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[6] The length and composition of the PEG linker are crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[7][]
These application notes provide a comprehensive guide for the use of a hypothetical PROTAC containing a this compound linker in key cell-based assays to evaluate its efficacy and mechanism of action.
PROTAC Mechanism of Action
A PROTAC containing a this compound linker functions by inducing the degradation of a target protein through the ubiquitin-proteasome pathway. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. The flexibility and length of the this compound linker are critical for achieving a productive conformation of this complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI, marking it for degradation.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC is released and can induce the degradation of another POI molecule, acting catalytically.
PROTAC-mediated protein degradation pathway.
Experimental Protocols
To evaluate the efficacy of a PROTAC containing a this compound linker, a series of cell-based assays should be performed. The following protocols provide detailed methodologies for assessing protein degradation, cell viability, and target engagement.
Protein Degradation Assay via Western Blot
Western blotting is a fundamental technique to quantify the reduction in the levels of the target protein following treatment with the PROTAC.[1]
Experimental Workflow:
Workflow for Western blot analysis of PROTAC-induced protein degradation.
Protocol:
-
Cell Seeding: Plate the desired cell line in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[9]
-
PROTAC Treatment: Treat the cells with a range of concentrations of the this compound-containing PROTAC (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[9]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[9]
-
SDS-PAGE and Western Blot:
-
Denature the protein lysates by boiling in Laemmli buffer.[1]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[9]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the signal using an ECL substrate and an imaging system.[9]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1]
Quantitative Data Summary:
| Parameter | Description |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. |
| Dmax | The maximum percentage of target protein degradation achieved. |
Cell Viability/Cytotoxicity Assay
This assay determines the effect of target protein degradation on cell viability or proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active cells.[10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the this compound-containing PROTAC for a predetermined time (e.g., 24, 48, 72 hours).
-
Assay Procedure:
-
Data Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the concentration-dependent effect on cell viability.
Quantitative Data Summary:
| Parameter | Description |
| IC50/GI50 | The concentration of the PROTAC that causes 50% inhibition of cell growth or viability. |
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that the PROTAC directly binds to its intended target protein within the complex environment of the cell.[12][13] Ligand binding can alter the thermal stability of the target protein.[14]
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. nbinno.com [nbinno.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ulab360.com [ulab360.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pelagobio.com [pelagobio.com]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low degradation efficiency with Methyl acetate-PEG1 PROTACs
Welcome to the technical support center for Methyl acetate-PEG1 PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low degradation efficiency and other common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC?
A1: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1] A PROTAC consists of three components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] By binding to both the POI and an E3 ligase simultaneously, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[2] This proximity induces the E3 ligase to tag the POI with ubiquitin molecules, marking it for degradation by the 26S proteasome.[1][3] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[3]
Q2: What is the role of the this compound linker in my PROTAC?
A2: The linker is a critical component that connects the target-binding and E3 ligase-binding moieties of the PROTAC.[4] Its length, composition, and flexibility are crucial for the proper formation and stability of the ternary complex.[][6] Polyethylene glycol (PEG) linkers, such as the this compound linker, are commonly used to improve the solubility and physicochemical properties of PROTACs.[4][7] The optimal linker length and composition must be determined empirically for each specific target and E3 ligase pair to ensure efficient degradation.[][6][8]
Q3: What are the common reasons for low degradation efficiency with my this compound PROTAC?
A3: Low degradation efficiency can stem from several factors:
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular targets.[9][10] The physicochemical properties of the linker can significantly influence permeability.[11]
-
Inefficient Ternary Complex Formation: The PROTAC may bind to the target protein and the E3 ligase individually but fail to bring them together effectively into a stable and productive ternary complex.[9][10] The linker's length and flexibility play a crucial role here.[]
-
Incorrect E3 Ligase Choice: The selected E3 ligase may not be expressed at sufficient levels in the experimental cell line or may not be a suitable partner for the target protein.[9][12]
-
The "Hook Effect": At very high concentrations, PROTACs can form more binary complexes (PROTAC-target or PROTAC-E3 ligase) than the productive ternary complex, leading to a decrease in degradation efficiency.[9]
-
PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium or inside the cell.[9]
Troubleshooting Guide
Issue 1: Little to no degradation of the target protein is observed.
This is a common issue that can be addressed by systematically evaluating several aspects of the experimental setup.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
Potential Causes and Solutions
| Potential Cause | Suggested Action | Relevant Experiment(s) |
| Poor Cell Permeability | Modify the linker to improve physicochemical properties.[9] Consider adding solubilizing groups or using formulation strategies. | Cellular uptake assays, computational modeling of ADME properties. |
| Lack of Target or E3 Ligase Engagement | Confirm that the PROTAC binds to both the target protein and the E3 ligase individually. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP) Assay.[13][14] |
| Inefficient Ternary Complex Formation | The linker may be too long, too short, or too rigid/flexible.[][10] Synthesize and test a library of PROTACs with different linker lengths and compositions.[4] | Ternary Complex Formation Assays (SPR, ITC, NanoBRET).[15][16][17] |
| Incorrect E3 Ligase Choice | The chosen E3 ligase may not be expressed in the cell line or may not be compatible with the target protein.[9][12] | Western blot to confirm E3 ligase expression. Consider using a PROTAC that recruits a different E3 ligase.[18][19] |
| PROTAC Instability | The PROTAC may be degrading in the experimental conditions. | Assess the chemical stability of the PROTAC in cell culture media over time using LC-MS. |
Issue 2: A "Hook Effect" is observed, with decreased degradation at high concentrations.
The hook effect is a characteristic phenomenon for PROTACs where the degradation efficiency decreases at high concentrations.[9]
PROTAC "Hook Effect"
Caption: At high concentrations, PROTACs can form non-productive binary complexes.
Solutions
| Action | Description |
| Perform a Wide Dose-Response Curve | Test the PROTAC over a broad range of concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for maximal degradation and to fully characterize the bell-shaped curve.[9] |
| Use Lower Concentrations | The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[9] |
| Enhance Ternary Complex Cooperativity | Design PROTACs that favor the formation of the ternary complex over the binary complexes. This can be achieved by optimizing the linker and the binding interfaces.[9] |
Quantitative Data Summary
The following tables provide example data that can be generated from the recommended experimental protocols to assess PROTAC performance.
Table 1: Degradation Potency and Efficacy
| PROTAC Variant | DC50 (nM) | Dmax (%) |
| This compound | 50 | 90 |
| Methyl acetate-PEG2 | 25 | 95 |
| Methyl acetate-PEG3 | 100 | 80 |
| Control (No PROTAC) | N/A | 0 |
DC50: Concentration of PROTAC that results in 50% degradation of the target protein.[20] Dmax: Maximum percentage of protein degradation achieved.[20]
Table 2: Binding Affinities and Ternary Complex Cooperativity
| PROTAC Variant | Target Binding (KD, nM) | E3 Ligase Binding (KD, nM) | Ternary Complex Cooperativity (α) |
| This compound | 200 | 500 | 5 |
| Methyl acetate-PEG2 | 150 | 450 | 10 |
| Methyl acetate-PEG3 | 300 | 600 | 2 |
KD: Dissociation constant, a measure of binding affinity. α (alpha): Cooperativity factor. α > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[17]
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.[20]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specific duration (e.g., 24 hours). Include a vehicle-only control.[20]
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Collect the lysate and centrifuge to remove cell debris.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples to denature the proteins.[20]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[20]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with the secondary antibody.[20]
-
Detection and Analysis: Add chemiluminescent substrate and capture the signal. Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.[20]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR can be used to measure the kinetics and affinity of binary and ternary complex formation in real-time.[15][21][22]
Materials:
-
SPR instrument and sensor chips
-
Purified target protein and E3 ligase complex
-
PROTAC compound
-
Running buffer
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Binding Analysis: Flow different concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (KD).
-
Ternary Binding Analysis: Premix the PROTAC with a saturating concentration of the target protein. Flow this mixture over the immobilized E3 ligase to measure the ternary complex formation and stability.[15][21]
-
Data Analysis: Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α = KD_binary / KD_ternary).[21]
In-Cell Target Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.[23]
Materials:
-
Cells expressing the target protein
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody for immunoprecipitation of the target protein
-
Antibody against ubiquitin
-
Protein A/G beads
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor. The proteasome inhibitor prevents the degradation of the ubiquitinated protein, allowing it to accumulate.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody and protein A/G beads.
-
Western Blot: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot using an anti-ubiquitin antibody to detect the ubiquitinated target protein.
PROTAC Mechanism of Action
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 13. tandfonline.com [tandfonline.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ternary Complex Formation [promega.com]
- 17. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 18. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploring the Impact of E3 Ligase Choice on Protein Degrader Effectiveness – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Steric Hindrance with Short PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using short polyethylene glycol (PEG) linkers, such as Methyl acetate-PEG1, to overcome steric hindrance in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A1: Steric hindrance is a phenomenon where the three-dimensional shape and size of a molecule impede a chemical reaction. In bioconjugation, this can occur when the reactive groups of a linker and a biomolecule are physically blocked by their own atoms or other parts of the molecules, preventing them from coming into close enough proximity to react.[1] While PEG linkers are often used to reduce steric hindrance between two large molecules, the PEG chain itself can sometimes be the source of hindrance, especially in crowded molecular environments.[1]
Q2: How do short PEG linkers, like this compound, help overcome steric hindrance?
A2: Short PEG linkers act as flexible spacers that create distance between the conjugated molecules.[1][2] This separation can prevent the bulky structures of the biomolecule and the payload from clashing, thereby allowing the reactive ends to access their target functional groups more easily.[1] A this compound linker, with a single ethylene glycol unit, provides a minimal yet effective spacing to alleviate localized steric hindrance without introducing the potential for the linker itself to wrap around and block reactive sites, which can be a concern with very long PEG chains.[1]
Q3: When should I choose a short PEG linker (e.g., PEG1-PEG4) over a longer one?
A3: The choice of PEG linker length is critical and depends on the specific application.
-
Choose short PEG linkers (PEG1-PEG4) when you need to introduce a small, flexible spacer to overcome immediate steric hindrance between two molecules without adding significant size or hydrodynamic radius.[3] They are suitable for payloads with minimal steric bulk and good solubility.[3]
-
Choose longer PEG linkers (e.g., PEG8 and above) when conjugating large, bulky biomolecules or highly hydrophobic payloads.[3] Longer chains provide greater separation and can improve the solubility and stability of the final conjugate.[2][4] However, be mindful that excessively long linkers can sometimes fold back and cause self-hindrance.[1]
Q4: What is the reactivity of the methyl acetate group in a this compound linker?
A4: The methyl acetate group itself is not typically the reactive moiety for bioconjugation. "this compound" linkers are often bifunctional, with the methyl acetate at one end and a reactive functional group at the other end of the PEG1 chain. For instance, a "this compound-NHS ester" would use the NHS ester to react with primary amines on a biomolecule. The methyl acetate end might be part of a molecule designed for a specific purpose, such as in the synthesis of PROTACs where it binds to a target protein or E3 ligase.[5] In some cases, the terminal methyl ester can be hydrolyzed to a carboxylic acid under basic conditions to enable further coupling reactions.[6]
Q5: What are the common reactive groups used with short PEG linkers?
A5: Short PEG linkers are available with a variety of reactive groups to target different functional groups on biomolecules. Common pairings include:
-
N-hydroxysuccinimide (NHS) esters: React with primary amines (e.g., lysine residues) to form stable amide bonds.[7][8]
-
Maleimides: Selectively react with free sulfhydryl groups (e.g., cysteine residues) to form stable thioether bonds.[1][7]
-
Alkynes and Azides: Used for "click chemistry" reactions, which are highly specific and efficient.[9][10]
-
Aldehydes: Can react with amines to form a Schiff base, which can be reduced to a stable secondary amine.[7][8]
Troubleshooting Guides
Issue 1: Low Conjugation Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal Reaction Conditions | Optimize pH, temperature, and reaction time. For NHS ester reactions with amines, a pH of 7.0-9.0 is generally recommended.[11] Most conjugations perform well at room temperature for 1-2 hours or at 4°C overnight.[1] | The reactivity of functional groups is highly dependent on the reaction environment. Incorrect pH can lead to protonation or deprotonation of key groups, reducing their reactivity. |
| Hydrolysis of Reactive Groups | Prepare stock solutions of reactive linkers (e.g., NHS esters) in anhydrous DMSO immediately before use.[1] Avoid aqueous buffers with high pH for extended periods if using hydrolytically sensitive linkers.[11] | NHS esters are susceptible to hydrolysis, especially at higher pH, which reduces the amount of active linker available for conjugation.[11] |
| Steric Hindrance Not Fully Overcome | If using a very short linker like PEG1, consider a slightly longer one (e.g., PEG2 or PEG4) to provide more separation. | While the goal is to use a short linker, a single PEG unit may not be sufficient to overcome significant steric clash in all cases.[1] |
| Oxidation of Thiols (for maleimide chemistry) | Pre-treat the biomolecule with a reducing agent like TCEP or DTT to ensure free sulfhydryl groups are available. It is crucial to remove the reducing agent before adding the maleimide-PEG linker.[1] | Cysteine residues can form disulfide bonds, rendering them unreactive to maleimides. Reduction breaks these bonds, making the thiols accessible. |
| Competing Reactions from Buffer Components | Use non-amine-containing buffers such as PBS, HEPES, or borate buffers for NHS ester reactions. Avoid Tris and glycine buffers.[11] | Buffers with primary amines will compete with the target biomolecule for reaction with the NHS ester, leading to lower yields.[11] |
Issue 2: Poor Solubility of the Conjugate
| Potential Cause | Troubleshooting Step | Explanation |
| Hydrophobic Payload | Use a longer PEG linker (e.g., PEG4, PEG8, or longer). | The hydrophilic nature of the PEG chain can help to counteract the hydrophobicity of the payload, improving the overall solubility of the conjugate.[2][3] |
| Aggregation of the Biomolecule | Optimize the buffer conditions (pH, ionic strength) during the conjugation and purification steps. | Changes in the surface properties of the biomolecule upon conjugation can sometimes lead to aggregation. |
| Insufficient PEGylation | Increase the molar excess of the PEG linker during the conjugation reaction to achieve a higher degree of labeling. | A higher density of PEG chains on the surface of the biomolecule can enhance its solubility. |
Experimental Protocols
General Protocol for Conjugation of a this compound-NHS Ester to a Protein
This protocol describes a general method for conjugating an NHS-ester functionalized short PEG linker to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-NHS ester (or similar short-chain PEG-NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.
-
Ensure the buffer does not contain primary amines like Tris or glycine.
-
-
Prepare the PEG Linker Stock Solution:
-
Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to create a 10-50 mg/mL stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved PEG linker to the protein solution.
-
Mix gently by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically for your specific system.
-
-
Purification:
-
Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm successful conjugation and assess the purity of the final product using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Visualizations
Caption: Workflow for NHS-Ester-PEG1 conjugation to a protein.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. purepeg.com [purepeg.com]
- 4. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Bioconjugation application notes [bionordika.fi]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
Addressing the Hook Effect with Methyl Acetate-PEG1 Based PROTACs: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for addressing the "hook effect," a common challenge encountered in experiments involving Proteolysis Targeting Chimeras (PROTACs), with a particular focus on those utilizing a Methyl acetate-PEG1 based linker.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The hook effect describes a paradoxical phenomenon where the degradation of the target protein by a PROTAC decreases at high concentrations.[1][2] This results in a characteristic bell-shaped dose-response curve, where maximum degradation is observed at an optimal PROTAC concentration, and further increases in concentration lead to reduced efficacy.[3][4]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[2][5] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[6] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[2] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex necessary for protein degradation.[2]
Q3: Why is the hook effect a concern for my research?
Q4: At what concentrations does the hook effect typically become apparent?
A4: The concentration at which the hook effect is observed can vary significantly depending on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line used.[2] However, it is often observed at micromolar (µM) concentrations, typically starting from 1 µM and becoming more pronounced at higher concentrations.[2] It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration for degradation and to detect the onset of the hook effect.[2][5]
Troubleshooting Guide
Problem 1: My dose-response curve for a this compound based PROTAC shows a bell shape, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the hook effect.[2]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end where the effect is seen.[2]
-
Determine the Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax) and use concentrations at or below this for subsequent experiments.[2]
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different PROTAC concentrations.[2] A bell-shaped curve in these assays can confirm the hook effect.
-
Problem 2: My this compound based PROTAC shows weak or no degradation, even at high concentrations.
-
Likely Cause: It's possible your initial concentration range was too high and fell entirely within the hook effect region, or was too low to induce degradation.[2]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It is recommended to test a very broad range of concentrations (e.g., 1 pM to 100 µM).[2]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding that the PROTAC is inactive, confirm its ability to bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays.[2]
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line used expresses both the target protein and the recruited E3 ligase at sufficient levels.[2]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[2][8]
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments with two different this compound based PROTACs to illustrate the hook effect.
Table 1: Dose-Response Data for Me-PEG1-PROTAC-A Exhibiting a Hook Effect
| Me-PEG1-PROTAC-A Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 88 |
| 100 | 95 (Dmax) |
| 1000 | 65 |
| 10000 | 30 |
Table 2: Comparison of DC50 and Dmax for Me-PEG1-PROTACs with and without a Pronounced Hook Effect
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| Me-PEG1-PROTAC-A | 8 | 95 | Pronounced hook effect observed above 100 nM. |
| Me-PEG1-PROTAC-B | 15 | 92 | Minimal hook effect up to 10 µM. |
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a this compound based PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[2] Include a vehicle-only control (e.g., DMSO).[2]
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[2]
-
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Normalize the protein amounts for each sample.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[1]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[1]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[5]
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).[1]
-
Calculate the percentage of protein remaining relative to the vehicle control.[5]
-
Plot the percentage of protein degradation against the PROTAC concentration to determine the DC50 and Dmax.[5]
-
Protocol 2: NanoBRET™ Assay for Cellular Ternary Complex Formation
This protocol describes a method to measure the formation of the ternary complex in live cells.
-
Cell Preparation:
-
Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
-
-
Assay Setup:
-
Plate the transfected cells in a suitable assay plate.
-
Add the HaloTag® ligand (e.g., NanoBRET™ 618) to the cells and incubate.
-
Add the NanoBRET™ Nano-Glo® Vivazine Substrate to the cells.[2]
-
-
PROTAC Treatment and Measurement:
-
Data Analysis:
Visualizations
Caption: Mechanism of PROTAC action and the hook effect.
Caption: Troubleshooting workflow for the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 5. benchchem.com [benchchem.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In-Vivo Stability of Methyl Acetate-PEG1 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in-vivo stability of Methyl acetate-PEG1 PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities of a PROTAC featuring a this compound linker?
A1: The primary metabolic vulnerabilities of a this compound PROTAC are twofold. Firstly, the methyl acetate group is highly susceptible to rapid hydrolysis by esterase enzymes present in plasma and tissues, leading to the cleavage of the PROTAC molecule.[1] Secondly, the PEG1 (monoethylene glycol) linker, despite its short length, can be a target for oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A4, resulting in O-dealkylation.[2][3][4]
Q2: My this compound PROTAC shows excellent in-vitro potency but poor in-vivo efficacy. What could be the reason?
A2: A significant disconnect between in-vitro potency and in-vivo efficacy is often attributed to poor pharmacokinetic properties, primarily rapid clearance. For a this compound PROTAC, this is likely due to its in-vivo instability. The ester and short PEG components of the linker are prone to rapid metabolic degradation, leading to a short half-life and insufficient exposure of the intact PROTAC to the target tissue.[2][5]
Q3: How can I improve the in-vivo stability of my this compound PROTAC?
A3: To enhance in-vivo stability, consider the following strategies:
-
Linker Modification: Replace the metabolically labile methyl acetate and/or PEG1 linker with more stable alternatives. Incorporating rigid structures like piperazine, piperidine, or triazole rings can shield the molecule from metabolic enzymes.[2][6] Alkyl chains are another alternative to PEG linkers.[6]
-
Steric Hindrance: Introducing bulky groups near the ester bond can provide steric hindrance, potentially reducing the rate of hydrolysis by esterases.[7]
-
Formulation Strategies: Employing formulation techniques such as amorphous solid dispersions or lipid-based formulations can improve solubility and potentially protect the PROTAC from rapid metabolism.[8]
Q4: What is the "hook effect" and how does it relate to in-vivo stability?
A4: The "hook effect" describes a phenomenon where the efficacy of a PROTAC decreases at higher concentrations. This occurs when the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. While not directly a stability issue, rapid metabolism can lead to fluctuating and potentially high local concentrations of the PROTAC, which might contribute to observing a hook effect.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low in-vivo efficacy despite good in-vitro potency | Poor metabolic stability of the this compound linker leading to rapid clearance.[2] | 1. Perform a pharmacokinetic study to determine the in-vivo half-life of the PROTAC. 2. Synthesize analogs with more stable linkers (e.g., replacing the ester with an amide, or the PEG with an alkyl chain or a more rigid moiety like piperazine).[2][6] 3. Evaluate different formulation strategies to enhance exposure.[8] |
| High variability in experimental results | Degradation of the PROTAC during sample collection, processing, or analysis. | 1. Add esterase inhibitors to blood samples immediately upon collection. 2. Optimize LC-MS/MS parameters to minimize in-source fragmentation.[2] 3. Ensure consistent and rapid sample processing on ice. |
| Observed metabolites correspond to linker cleavage | Hydrolysis of the methyl acetate ester bond by plasma or tissue esterases.[1] Oxidation of the PEG1 linker by CYP enzymes.[3] | 1. Confirm the site of metabolism through metabolite identification studies. 2. Redesign the linker to replace the labile moieties. Consider amide isosteres for the ester.[9][10][11][12][13] |
Quantitative Data Summary
The following table summarizes the half-life of representative PROTACs with different linker types to illustrate the impact of linker composition on stability. Note that specific data for a this compound PROTAC is not publicly available and the data below serves as a general guide.
| PROTAC (Target-Linker-E3 Ligase) | Linker Type | In-vitro/In-vivo System | Half-life (t½) | Reference |
| Representative Ester-linked PROTAC | Ester-containing | Human Plasma | Variable, can be short without steric hindrance | [7] |
| Representative PEG-linked PROTAC | PEG | Human Hepatocytes | Can be rapidly metabolized | [3] |
| PROTAC with Piperazine-containing linker | Rigid linker | In-vivo (animal model) | Generally improved compared to flexible linkers | [5] |
Experimental Protocols
Protocol 1: In-vitro Metabolic Stability in Liver Microsomes
Objective: To assess the metabolic stability of a this compound PROTAC in the presence of liver microsomes.
Materials:
-
This compound PROTAC stock solution (e.g., 10 mM in DMSO)
-
Pooled human or mouse liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the PROTAC in phosphate buffer (final concentration typically 1 µM).
-
In a 96-well plate, add the PROTAC working solution and liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Plasma Stability Assay
Objective: To evaluate the stability of a this compound PROTAC in plasma, primarily assessing susceptibility to esterase-mediated hydrolysis.
Materials:
-
This compound PROTAC stock solution
-
Freshly collected human or mouse plasma (containing esterases)
-
Control buffer (e.g., PBS)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Spike the PROTAC into plasma and control buffer at a final concentration (e.g., 1 µM).
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma/buffer sample.
-
Immediately quench the reaction and precipitate proteins by adding cold ACN with an internal standard.
-
Vortex and centrifuge the samples.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the intact PROTAC.
-
Compare the degradation rate in plasma versus the control buffer to determine the contribution of plasma enzymes (esterases) to the PROTAC's instability.
Visualizations
Caption: Experimental workflow for assessing the in-vivo stability of PROTACs.
Caption: Potential metabolic pathways of a this compound PROTAC.
References
- 1. In vitro hydrolysis of methyl acetate, a limitation in application of head-space gas-chromatography in biological monitoring of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Ternary Complex Stability with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments involving Proteolysis Targeting Chimeras (PROTACs) and the optimization of ternary complex stability, with a focus on the role of PEG-based linkers like Methyl acetate-PEG1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
A1: this compound is a chemical linker used in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules designed to bring a target Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity.[4] The PROTAC molecule consists of three parts: a ligand that binds the POI, a ligand that recruits an E3 ligase, and a linker that connects the two. The this compound serves as this linker, providing a flexible bridge between the two binding moieties.[1][2]
Q2: How does the linker, such as this compound, impact ternary complex stability?
A2: The linker is a critical determinant of ternary complex stability and overall PROTAC efficiency.[4][] Its length, composition, and attachment points influence the ability of the POI and E3 ligase to bind to the PROTAC simultaneously and form a productive complex.[4][6] A well-designed linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, which can significantly stabilize the ternary complex.[7] Conversely, a poorly optimized linker can lead to steric hindrance or an unfavorable orientation, reducing complex stability.[8]
Q3: What is "cooperativity" in the context of ternary complex formation and why is it important?
A3: Cooperativity describes the influence that the binding of the first protein (e.g., the POI) to the PROTAC has on the binding of the second protein (e.g., the E3 ligase).[7][9]
-
Positive cooperativity (α > 1) occurs when the formation of the initial binary complex (e.g., POI-PROTAC) increases the affinity for the second protein. This is often a key driver for potent protein degradation as it promotes the formation of a stable ternary complex.[][7]
-
Negative cooperativity (α < 1) means the formation of the binary complex hinders the binding of the second protein, leading to reduced complex stability.[] The stability and kinetic properties of the ternary complex are critical to the effectiveness of the PROTAC.[]
Q4: What is the "hook effect" and how does it relate to ternary complex experiments?
A4: The "hook effect" is a phenomenon observed in many PROTAC-induced ternary complex assays where the formation of the ternary complex decreases at high PROTAC concentrations.[10][11] This occurs because excess PROTAC molecules saturate both the target protein and the E3 ligase independently, forming binary complexes (POI-PROTAC and E3-PROTAC) that cannot assemble into the desired ternary complex.[11][12] It is crucial to perform a full titration of the PROTAC to identify the optimal concentration range for ternary complex formation and avoid the hook effect.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Weak or no signal in ternary complex assay (e.g., AlphaLISA, FRET) | 1. Ineffective ternary complex formation due to poor linker choice. 2. "Hook effect" from excessive PROTAC concentration.[10][12] 3. One or both proteins are aggregated or misfolded. 4. Low binding affinity of one or both ligands. | 1. Synthesize and test PROTACs with different linker lengths and compositions (e.g., vary the number of PEG units). 2. Perform a wide titration of the PROTAC concentration to find the optimal window for complex formation.[12] 3. Check protein quality using size-exclusion chromatography (SEC) or dynamic light scattering (DLS). 4. Confirm binary binding of each PROTAC ligand to its respective protein target using assays like SPR or ITC.[13] |
| High background signal in proximity-based assays | 1. Non-specific binding of assay components. 2. Aggregation of proteins or the PROTAC. 3. Inappropriate antibody or tag pairs for detection. | 1. Include control experiments with a non-binding PROTAC analog or non-specific proteins.[8] 2. Centrifuge the PROTAC solution before use; check for protein aggregation.[8] 3. Ensure your donor and acceptor pairs are specific to the tags on your proteins and test for cross-reactivity.[8] |
| Inconsistent or non-reproducible results | 1. Pipetting errors, especially with small volumes of DMSO-dissolved PROTACs. 2. Variability in protein batches or activity. 3. Inconsistent incubation times or temperatures. | 1. Use calibrated pipettes and prepare serial dilutions carefully. Ensure DMSO concentrations are matched across all relevant samples.[13] 2. Qualify each new batch of protein for purity and binding activity. 3. Follow a standardized protocol with precise timing and temperature control for all steps. |
| Binary binding is strong, but ternary complex formation is weak | 1. The linker does not allow for a productive conformation. 2. Negative cooperativity between the proteins.[] 3. Steric hindrance between the POI and E3 ligase. | 1. Test PROTACs with different linker attachment points on the ligands or vary linker length and rigidity.[6] 2. Quantify cooperativity using SPR or ITC. If highly negative, a significant redesign of the PROTAC may be necessary. 3. Use computational modeling to predict potential clashes and guide the design of a new linker.[14] |
Data Presentation: Linker Effects on Ternary Complex Stability
The following tables summarize hypothetical data illustrating how modifying the PEG linker length in a PROTAC series can impact binary and ternary complex affinities, as well as cooperativity.
Table 1: Binary Binding Affinities (KD)
| PROTAC | Linker Composition | KD for POI (nM) | KD for E3 Ligase (nM) |
| PROTAC-A | This compound | 25 | 150 |
| PROTAC-B | Methyl acetate-PEG3 | 27 | 145 |
| PROTAC-C | Methyl acetate-PEG5 | 24 | 155 |
| PROTAC-D | Alkyl C8 (non-PEG) | 26 | 152 |
Note: Minor changes in linker length are not expected to significantly alter the intrinsic binary affinities of the warhead and E3 ligand.
Table 2: Ternary Complex Affinity and Cooperativity
| PROTAC | Ternary Complex KD (nM) | Cooperativity (α) | Degradation (DC50, nM) |
| PROTAC-A | 120 | 1.25 | 200 |
| PROTAC-B | 15 | 10.0 | 25 |
| PROTAC-C | 95 | 1.6 | 150 |
| PROTAC-D | 250 | 0.6 | >1000 |
This data illustrates a common trend where an optimal linker length (PROTAC-B) leads to high positive cooperativity, a more stable ternary complex (lower KD), and more potent cellular degradation (lower DC50).
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Experimental workflow for PROTAC evaluation.
Caption: Troubleshooting logic for weak ternary complex formation.
Experimental Protocols
Protocol 1: Ternary Complex Formation by AlphaLISA
This protocol provides a general framework for assessing the formation of a GST-tagged Protein of Interest (POI) and a FLAG-tagged E3 ligase complex induced by a PROTAC.
Materials:
-
GST-tagged POI
-
FLAG-tagged E3 Ligase
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
AlphaLISA Assay Buffer
-
Anti-GST AlphaLISA Acceptor beads
-
Anti-FLAG AlphaLISA Donor beads
-
384-well shallow-well microplate
-
AlphaLISA-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Thaw protein stocks on ice.
-
Prepare serial dilutions of the PROTAC in AlphaLISA Assay Buffer. It is critical to perform a broad titration (e.g., from 100 µM to 1 pM) to identify the optimal concentration and observe any potential "hook effect".[12]
-
Dilute the GST-POI and FLAG-E3 Ligase to their final working concentrations in Assay Buffer. Optimal concentrations should be determined empirically but often range from 5-50 nM.
-
-
Assay Assembly:
-
Add 5 µL of the PROTAC dilution to each well.
-
Add 5 µL of the GST-POI solution to each well.
-
Add 5 µL of the FLAG-E3 Ligase solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Bead Addition:
-
Add 5 µL of the Anti-GST Acceptor bead suspension to each well.
-
Add 5 µL of the Anti-FLAG Donor bead suspension to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Protocol 2: Ternary Complex Kinetics by Surface Plasmon Resonance (SPR)
This protocol describes immobilizing the E3 ligase to measure the binding of the PROTAC and the subsequent recruitment of the POI to form the ternary complex.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
FLAG-tagged E3 Ligase
-
Anti-FLAG antibody for capture
-
Protein of Interest (POI)
-
PROTAC stock solution
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Preparation:
-
Immobilize the anti-FLAG antibody on the sensor chip surface using standard amine coupling chemistry.
-
-
E3 Ligase Capture:
-
Inject the FLAG-E3 Ligase over the prepared surface to achieve a stable capture level.
-
-
Binary Binding Analysis (PROTAC to E3):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics (ka and kd) and affinity (KD).
-
-
Ternary Complex Analysis:
-
Prepare solutions of the PROTAC at a fixed concentration (ideally at or near its KD for the E3 ligase) with varying concentrations of the POI.
-
Inject these solutions over the immobilized E3 ligase surface. The increase in response compared to the PROTAC-only injection represents the binding of the POI to form the ternary complex.
-
Alternatively, co-inject a fixed concentration of POI and a titration of the PROTAC.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding or steady-state affinity) to determine the kinetic and affinity parameters for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.[7]
-
Protocol 3: Ternary Complex Thermodynamics by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (KD, ΔH, stoichiometry) of the interactions.
Materials:
-
Isothermal Titration Calorimeter
-
Protein of Interest (POI)
-
E3 Ligase
-
PROTAC stock solution
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze all proteins extensively against the same buffer to minimize buffer mismatch effects.[13]
-
Prepare a concentrated stock of the PROTAC and dissolve it in the final dialysis buffer, ensuring the final DMSO concentration is low (<1-2%) and matched in both the syringe and cell solutions.
-
Determine accurate concentrations of all components.
-
-
Binary Titrations:
-
Titrate the PROTAC into the POI solution to determine the binary binding thermodynamics.
-
In a separate experiment, titrate the PROTAC into the E3 ligase solution to determine its binary binding thermodynamics.
-
-
Ternary Titration:
-
To measure the affinity of the POI to the pre-formed PROTAC-E3 complex, fill the ITC cell with the E3 ligase and the PROTAC (at a concentration that ensures saturation of the E3).
-
Fill the syringe with the POI.
-
Titrate the POI into the E3-PROTAC solution.
-
-
Data Analysis:
-
Integrate the heat changes for each injection and fit the data to a suitable binding model.
-
The affinity determined in the ternary titration (KD,ternary) can be compared to the binary affinity of the POI for the PROTAC (KD,binary) to calculate the cooperativity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 6. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. resources.revvity.com [resources.revvity.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PROTACs Employing Short PEG Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The strategic degradation of pathogenic proteins via Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. A critical determinant of a PROTAC's efficacy is the linker connecting the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides an objective comparison of successful PROTACs that utilize short polyethylene glycol (PEG) linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
Comparative Efficacy of PROTACs with Short PEG Linkers
The length of the PEG linker is a crucial parameter that dictates the efficiency and potency of a PROTAC. A systematic variation of linker length allows for the optimization of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation. Below is a summary of quantitative data from studies on PROTACs targeting Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1) with varying short linker lengths.
Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Data reveals that a 16-atom linker provides the optimal length for ERα degradation and cell growth inhibition in MCF7 breast cancer cells.[1]
Table 2: Degradation Potency of TBK1-Targeting PROTACs
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
A 21-atom linker demonstrated the highest potency for TBK1 degradation, while linkers shorter than 12 atoms were found to be inactive.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Quantitative Western Blotting for Protein Degradation
This method is a standard for quantifying the levels of a specific target protein following treatment with a PROTAC.[2][3]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[3]
2. Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
5. Western Blotting:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
6. Detection and Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or α-tubulin).
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the intensity of the corresponding housekeeping protein band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) values.[2]
Quantitative Proteomics for Selectivity Analysis
Mass spectrometry-based quantitative proteomics is the gold standard for assessing the selectivity of a PROTAC across the entire proteome.[2]
1. Cell Culture and Treatment:
-
Culture cells and treat with the PROTAC at a concentration at or near its DC50 value for the target protein, alongside a vehicle control.
2. Sample Preparation:
-
Lyse the cells and quantify the protein concentration as described in the Western blot protocol.
-
Digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
For quantitative analysis, label the peptides with tandem mass tags (TMT) according to the manufacturer's protocol. This enables the multiplexing of different samples.[2]
-
Combine the labeled peptide samples.
3. Mass Spectrometry Analysis:
-
Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify thousands of proteins.
-
Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify off-target effects.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PROTAC-mediated protein degradation is essential for a comprehensive understanding.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Caption: Role of BET proteins in transcriptional activation.
Caption: A typical workflow for the evaluation of novel PROTACs.
References
A Comparative Guide to E3 Ligase Recruiters for Targeted Protein Degradation: VHL vs. CRBN
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), the choice of E3 ubiquitin ligase recruiter is a critical determinant of the success of a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). They consist of a ligand that binds the target protein, a linker (such as one derived from Methyl acetate-PEG1), and a ligand that recruits an E3 ubiquitin ligase. Among the more than 600 E3 ligases in the human genome, von Hippel-Lindau (VHL) and Cereblon (CRBN) have emerged as the most widely utilized for PROTAC design.[1][2]
This guide provides an objective comparative analysis of VHL and CRBN as E3 ligase recruiters, supported by experimental data. We will delve into their mechanisms of action, key performance differences, and the experimental protocols used for their evaluation.
Performance Comparison: VHL vs. CRBN Recruiters
The selection between VHL and CRBN is multifaceted, depending on factors such as the target protein's cellular location, the desired physicochemical properties of the PROTAC, and the expression profile of the E3 ligase in the target cells.[3][]
Quantitative Performance Data
The following tables summarize key quantitative data for representative VHL and CRBN-based PROTACs, highlighting their degradation potency (DC50) and maximal degradation (Dmax). It is important to note that direct head-to-head comparisons in the same study are not always available, and performance can be highly dependent on the target protein and linker composition.
Table 1: Performance of VHL-Based PROTACs
| PROTAC Example | Target Protein | E3 Ligase Ligand Analog | DC50 | Dmax | Cell Line | Reference |
| MZ1 | BRD4 | VH032 | ~15 nM | >95% | MV4-11 | [5] |
| ARV-771 | BET Bromodomains | VH032 | - | - | - | [1] |
| PROTAC 139 | BRD4 | VL285 Analog | 3.3 nM | 97% | PC3 | [1] |
| Representative Kinase PROTAC 1 | IRAK4 | VHL Ligand | - | - | - | [6] |
Table 2: Performance of CRBN-Based PROTACs
| PROTAC Example | Target Protein | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| dBET1 | BRD4 | Pomalidomide | ~8 nM | >95% | MV4-11 | [5] |
| Thalidomide-based PROTAC | - | Thalidomide | ~250 nM (Binding Affinity) | - | - | [1] |
| TD-165 | CRBN (self-degradation) | Pomalidomide | 20.4 nM | >80% | HEK293T | [7] |
| Representative Kinase PROTAC 2 | IRAK4 | CRBN Ligand | - | - | - | [6] |
Physicochemical Properties of E3 Ligase Ligands
The intrinsic properties of the E3 ligase ligands contribute significantly to the overall characteristics of the final PROTAC molecule.
Table 3: Physicochemical Properties of Prototypical VHL and CRBN Ligands
| Ligand | E3 Ligase | Molecular Weight ( g/mol ) | clogP | H-Bond Donors | H-Bond Acceptors |
| VH032 | VHL | 453.5 | 3.2 | 3 | 6 |
| Pomalidomide | CRBN | 273.2 | 1.1 | 2 | 4 |
Data sourced from various chemical databases and publications.[3][][8] VHL ligands are generally larger and more lipophilic than CRBN ligands, which can influence the final PROTAC's permeability and solubility.[3][]
Mechanism of Action and Signaling Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[9]
.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
A variety of in vitro and cell-based assays are essential for the development and characterization of PROTACs. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This assay is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration.
4. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and a chemiluminescence imager.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay directly measures the proximity between the target protein and the E3 ligase, confirming ternary complex formation.[10][11][12]
1. Plasmid Construction and Transfection:
-
Clone the target protein into a vector containing a NanoLuc® luciferase tag (donor).
-
Clone the E3 ligase (VHL or CRBN) into a vector containing a HaloTag® (acceptor).
-
Co-transfect cells (e.g., HEK293T) with both plasmids.
2. Cell Plating and Ligand Addition:
-
Seed the transfected cells into a white, 96-well assay plate.
-
Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate.
3. PROTAC Treatment and Substrate Addition:
-
Treat the cells with a serial dilution of the PROTAC.
-
Add the NanoBRET™ Nano-Glo® substrate.
4. BRET Measurement:
-
Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
5. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Caption: Workflow for the NanoBRET™ ternary complex formation assay.
In Vitro Ubiquitination Assay
This biochemical assay confirms that the PROTAC can mediate the ubiquitination of the target protein in a reconstituted system.[13][14]
1. Reagents:
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex (e.g., CUL4-RBX1-DDB1-CRBN).
-
Purified recombinant target protein.
-
Ubiquitin.
-
ATP.
-
PROTAC.
2. Reaction Setup:
-
Combine the E1, E2, E3, ubiquitin, target protein, and ATP in a reaction buffer.
-
Add the PROTAC or vehicle control.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
3. Reaction Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody against the target protein.
4. Interpretation:
-
The appearance of higher molecular weight bands corresponding to ubiquitinated forms of the target protein in the presence of the PROTAC confirms its mechanism of action.
Conclusion
The choice between VHL and CRBN as E3 ligase recruiters for PROTAC development is a strategic decision that can significantly impact the efficacy and druglike properties of the resulting molecule. VHL-based PROTACs have shown broad utility, while CRBN-based degraders can be highly potent, though their activity may be more cell-line dependent.[5] A thorough understanding of the target protein, the cellular context, and the strengths and weaknesses of each E3 ligase system is paramount. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation and optimization of novel PROTACs, paving the way for the next generation of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 5. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. benchchem.com [benchchem.com]
- 14. lifesensors.com [lifesensors.com]
The Pivotal Role of Linker Flexibility in Drug Conjugate Design: A Comparative Guide to Methyl Acetate-PEG1 and Rigid Linkers
For researchers, scientists, and drug development professionals, the design and selection of a chemical linker are critical determinants of the efficacy and safety of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the payload or E3 ligase ligand, profoundly influences the conjugate's stability, pharmacokinetics, and biological activity. This guide provides an objective comparison between the flexible Methyl acetate-PEG1 linker and various rigid linkers, supported by experimental data and detailed protocols for key assays.
The choice between a flexible and a rigid linker is not trivial; it impacts the spatial orientation of the connected molecules, which is crucial for the formation of a productive ternary complex in PROTACs and for efficient payload delivery in ADCs. While flexible linkers like polyethylene glycol (PEG) derivatives offer conformational freedom, rigid linkers can pre-organize the molecule into a bioactive conformation.
At a Glance: Flexible vs. Rigid Linkers
| Feature | Flexible Linkers (e.g., this compound) | Rigid Linkers (e.g., Piperazine, Aromatic) |
| Conformational Freedom | High | Low |
| Ternary Complex Formation | Can adopt multiple orientations, potentially increasing the probability of productive complex formation. | Pre-organizes the molecule, which can enhance the stability of the ternary complex if the conformation is optimal. |
| Solubility | Generally improves aqueous solubility, especially with PEG chains. | Can have variable effects; some rigid structures may decrease solubility. |
| Cell Permeability | Can be a concern with longer, more hydrophilic PEG chains. | Can be optimized to enhance cell permeability. |
| Metabolic Stability | PEG chains are generally biocompatible, but ester linkages (as in this compound) can be susceptible to hydrolysis. | Generally higher metabolic stability. |
| Synthesis | Often more straightforward and modular. | Can be more synthetically challenging. |
Performance Data: A Comparative Overview
Direct head-to-head comparative data for this compound against a specific rigid linker is limited in publicly available literature. The following tables present a compilation of representative data from various studies to illustrate the performance differences between flexible PEG-based linkers and rigid linkers in PROTACs and ADCs.
PROTAC Performance Metrics
| PROTAC | Linker Type | Target | E3 Ligase | DC50 | Dmax | Reference |
| Representative PROTAC A | Flexible (PEG-based) | BRD4 | VHL | 2.5 nM | >95% | [Fictionalized Data for Illustration] |
| Representative PROTAC B | Rigid (Piperazine-based) | BRD4 | VHL | 0.8 nM | >95% | [Fictionalized Data for Illustration] |
| ARV-110 | Rigid (Piperidine/Piperazine) | Androgen Receptor | VHL | ~1 nM | ~95-98% | [1] |
| Compound with C8 alkyl linker | Flexible (Alkyl) | PI3K/mTOR | VHL | 42.23–227.4 nM (PI3K), 45.4 nM (mTOR) | 71.3-88.6% (PI3K), 74.9% (mTOR) | [2] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific target, E3 ligase, and cell line used. The data presented here are for illustrative purposes to highlight potential differences.
ADC Pharmacokinetic Parameters
| ADC | Linker Type | Payload | Half-life (t½) in vivo | Clearance | Reference |
| Representative ADC 1 | Flexible (PEGylated) | MMAE | Prolonged | Reduced | [3][4] |
| Representative ADC 2 | Rigid (e.g., SMCC) | DM1 | Standard | Standard | [5] |
| RS7-DL11 | Flexible (methyl-PEG24 side chain) | MMAE | Enhanced | Not specified | [3][4] |
| ADC with CX linker | Flexible (triglycyl peptide) | DM1 | 9.9 days | 0.7 mL/day/kg | [5] |
Note: Pharmacokinetic parameters are influenced by the antibody, payload, and animal model. PEGylation is a well-established strategy to improve the pharmacokinetic profiles of bioconjugates.[3][4][5]
Experimental Protocols
Western Blot for Protein Degradation (PROTACs)
This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.
a. Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
c. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). The percentage of degradation is calculated relative to the vehicle control.[6][7]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation (PROTACs)
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
a. Immobilization of E3 Ligase:
-
Immobilize a biotinylated E3 ligase (e.g., VHL or Cereblon) onto a streptavidin-coated sensor chip.
b. Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
c. Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase. The binding response will reflect the formation of the ternary complex.
-
The kinetics (association and dissociation rates) and affinity of the ternary complex can be determined from the sensorgrams.[8][9]
-
The cooperativity (α) of ternary complex formation can be calculated by comparing the affinity of the PROTAC for the E3 ligase in the absence and presence of the target protein. A value of α > 1 indicates positive cooperativity, suggesting that the binding of the target protein to the PROTAC enhances its affinity for the E3 ligase.[9]
In Vivo Pharmacokinetic Study (ADCs)
This protocol outlines a typical in vivo study to assess the pharmacokinetic profile of an ADC.
a. Animal Model and Dosing:
-
Use an appropriate animal model (e.g., mice or rats).
-
Administer a single intravenous dose of the ADC to a cohort of animals.
b. Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).
-
Process the blood to obtain plasma and store frozen until analysis.
c. Bioanalysis:
-
Quantify the concentration of the total antibody and the antibody-conjugated drug in the plasma samples using methods such as ELISA or LC-MS/MS.
-
ELISA can be used to measure the total antibody concentration by capturing with an anti-human IgG antibody.
-
LC-MS/MS can be used to measure the concentration of the intact ADC or the released payload.
d. Data Analysis:
-
Plot the plasma concentration-time data for the total antibody and the ADC.
-
Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).[10][11]
Visualizing Key Processes
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-Mediated Protein Degradation Pathway.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. Showing Compound Methyl acetate (FDB008125) - FooDB [foodb.ca]
- 4. This compound | Esters | Ambeed.com [ambeed.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Whole body Physiologically based Pharmacokinetic Model for Antibody drug conjugates - model development and validation in rat [page-meeting.org]
A Head-to-Head Comparison of PROTACs with Varied Linker Compositions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins, are defined by three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, plays a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of a PROTAC. This guide provides an objective comparison of PROTACs with varied linker compositions, supported by experimental data, to inform the rational design of next-generation protein degraders.
The composition of the linker directly influences the formation of a stable and productive ternary complex between the POI and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation.[1] The length, flexibility, and chemical nature of the linker dictate the spatial arrangement of the two proteins, impacting the overall performance of the PROTAC.[2] This guide will delve into a comparative analysis of three common linker types: polyethylene glycol (PEG), alkyl, and rigid linkers.
Comparative Analysis of Linker Compositions
The choice of linker can dramatically impact a PROTAC's biological activity. The following sections provide a head-to-head comparison of PEG, alkyl, and rigid linkers, with a focus on their impact on degradation efficiency, cell permeability, and ternary complex formation.
Flexible Linkers: Polyethylene Glycol (PEG) vs. Alkyl Chains
Flexible linkers, such as PEG and alkyl chains, are the most commonly used motifs in PROTAC design due to their synthetic accessibility and the ease with which their length can be modulated.[3][4]
-
Polyethylene Glycol (PEG) Linkers: PEG linkers are hydrophilic and can improve the solubility of PROTACs.[1] Their flexibility can be advantageous for spanning the distance between the POI and E3 ligase, facilitating ternary complex formation.[5] However, excessive PEGylation can sometimes hinder cell permeability and may lead to reduced metabolic stability in vivo.[1]
-
Alkyl Linkers: Alkyl linkers are more hydrophobic than PEG linkers and are also synthetically tractable.[1] While their hydrophobicity can sometimes limit aqueous solubility, it may also enhance cell membrane permeability.[1] The optimal length of an alkyl linker is crucial, as a linker that is too short can cause steric hindrance, while one that is too long may lead to unproductive binding.
The following table summarizes the performance of PROTACs targeting Bromodomain-containing protein 4 (BRD4) with PEG and alkyl-based linkers.
| Linker Type | PROTAC Example | Target Protein | E3 Ligase Ligand | DC50 (nM) | Cell Line | Reference |
| PEG | PROTAC with 3 PEG units | BRD4 | VHL | Potent (specific value not stated) | AML (MV4;11) | [6] |
| PEG | PROTAC with 2 PEG units | BRD4 | VHL | Less potent than 3 PEG units | AML (MV4;11) | [6] |
| Alkyl | PROTAC with alkyl chain | BRD4 | CRBN | IC50 in pM range | Leukemia (MV4;11, MOLM13) | [3] |
Note: Direct comparison of DC50/IC50 values across different studies should be done with caution due to variations in experimental conditions.
Rigid Linkers
Rigid linkers, which often contain cyclic structures like piperazine or piperidine, or unsaturated bonds like alkynes and triazoles, offer the potential for improved potency and selectivity.[1][2] By pre-organizing the PROTAC into a bioactive conformation, rigid linkers can reduce the entropic penalty of ternary complex formation.[2] This can lead to enhanced stability of the ternary complex and improved pharmacokinetic properties.[2] However, the synthesis of PROTACs with rigid linkers can be more challenging.
A study on BRD4 degraders demonstrated that replacing a flexible amine linkage with a more rigid ethynyl group resulted in a highly potent PROTAC, showcasing the potential of rigid linkers to enhance efficacy.[3]
Signaling Pathways and Experimental Workflows
A thorough understanding of the relevant signaling pathways and a standardized experimental workflow are essential for the systematic evaluation of PROTACs with different linker compositions.
Key Signaling Pathways
The following diagrams illustrate the signaling pathways of commonly targeted proteins in PROTAC development.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
The Pivotal Role of PEG Linkers in PROTAC Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key determinant of a PROTAC's success lies in the composition and length of its linker, which bridges the target protein binder and the E3 ligase recruiter. This guide provides a comparative study of PROTACs synthesized with polyethylene glycol (PEG) linkers of varying lengths, supported by quantitative experimental data, detailed protocols, and visual diagrams to elucidate the underlying mechanisms and workflows.
PROTACs have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component is not merely a spacer but an active contributor to the PROTAC's overall efficacy.[1][2] An optimal linker length is crucial for facilitating the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[3] A linker that is too short may lead to steric hindrance, preventing the formation of this complex, while an excessively long linker can result in a non-productive complex where ubiquitination is inefficient.[2][4]
Comparative Efficacy of PROTACs with Different PEG Linker Lengths
The degradation efficiency of a PROTAC is primarily quantified by two parameters: the half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax), indicating the percentage of protein degraded at saturating concentrations.[2][3] The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.
Estrogen Receptor α (ERα)-Targeting PROTACs
A foundational study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer. The study utilized a series of PROTACs with varying atom chain lengths to connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand.[5]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Table 1: Comparative efficacy of ERα-targeting PROTACs with different linker lengths. The data reveals that a 16-atom linker provides the optimal length for ERα degradation and cell growth inhibition in MCF7 breast cancer cells.[5]
TANK-binding kinase 1 (TBK1)-Targeting PROTACs
Research on TBK1, a key regulator of the innate immune response, has also underscored the importance of linker optimization. A study by Arvinas explored a series of TBK1-targeting PROTACs with linkers of varying lengths.[5]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Table 2: Degradation potency of TBK1-targeting PROTACs. A 21-atom linker demonstrated the highest potency, while linkers shorter than 12 atoms were inactive.[5]
Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs
Studies on BTK-targeting PROTACs have also demonstrated a clear dependency on linker length for optimal degradation. In one study, a series of PROTACs with varying linker lengths were synthesized to induce the degradation of BTK by recruiting the Cereblon (CRBN) E3 ligase.
| PROTAC Linker Composition | DC50 (nM) | Dmax (%) |
| 8-atom linker | ~9 | >99% |
| 12-atom linker | ~12 | >99% |
| 18-atom linker | ~6 | >90% |
Table 3: Degradation potency of BTK-targeting PROTACs. Potent degradation was observed across a range of linker lengths, with the 18-atom linker showing a DC50 of approximately 6 nM.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. The following is a generalized protocol for Western blot analysis to quantify PROTAC-mediated protein degradation.
Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
Materials and Reagents:
-
Cell Line: A human cancer cell line expressing the target protein (e.g., MCF7 for ERα, Ramos for BTK).
-
PROTAC Compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer (e.g., RIPA buffer): Supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer.
-
SDS-PAGE Gels and Electrophoresis Apparatus.
-
PVDF or Nitrocellulose Membranes and Transfer Apparatus.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody: Specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-Conjugated Secondary Antibody.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Imaging System for Chemiluminescence Detection.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1][7]
-
Visualizing the Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 7. Development of VHL-recruiting STING PROTACs that suppress innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the PROTAC Landscape: A Comparative Guide to PEG- and Alkyl-Based Linkers in Pharmacokinetics
For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. A key determinant of a PROTAC's success lies in the chemical nature of its linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. This guide provides an objective comparison of the pharmacokinetic (PK) profiles of two common linker classes: polyethylene glycol (PEG) and alkyl chains. By examining experimental data and outlining detailed protocols, we aim to equip researchers with the knowledge to make informed decisions in the design and development of next-generation protein degraders.
The linker in a PROTAC molecule is far more than a simple spacer; it profoundly influences the molecule's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. The choice between a hydrophilic PEG-based linker and a more lipophilic alkyl-based linker can dramatically alter a PROTAC's journey through the body, impacting its efficacy and therapeutic window.
Quantitative Comparison of Linker Effects on Permeability
The ability of a PROTAC to permeate cell membranes is a crucial first step in reaching its intracellular target. The following table summarizes key permeability parameters for a series of von Hippel-Lindau (VHL)-based PROTACs, highlighting the impact of PEG and alkyl linkers on this critical property. The data is derived from Parallel Artificial Membrane Permeability Assays (PAMPA), a common in vitro method to assess passive permeability.
| Compound ID | Linker Type | Linker Length/Composition | PAMPA Permeability (Papp) (x 10⁻⁶ cm/s) |
| PROTAC 1 | PEG | 2 PEG units | 0.6 |
| PROTAC 2 | PEG | 3 PEG units | 0.03 |
| PROTAC 3 | Alkyl | C4 alkyl chain | 0.002 |
| PROTAC 4 | PEG | 1 PEG unit | 0.005 |
Data is illustrative and compiled from published studies on VHL-based PROTACs for comparative purposes.[1][2]
The data indicates that shorter PEG linkers can, in some cases, lead to higher permeability compared to longer PEG chains.[1] Interestingly, in this specific series, the PROTAC with a short alkyl linker exhibited the lowest permeability, underscoring that the relationship between linker lipophilicity and permeability is not always linear and is likely influenced by the overall three-dimensional conformation of the molecule.[1][2]
The Yin and Yang of Linker Chemistry: Impact on Pharmacokinetics
The fundamental difference in the chemical makeup of PEG and alkyl linkers dictates their influence on a PROTAC's pharmacokinetic profile.
PEG-Based Linkers: The Hydrophilic Modulators
Polyethylene glycol linkers are known for their ability to increase the aqueous solubility of PROTACs, a property that can be advantageous for formulation and administration.[3] By increasing hydrophilicity, PEG linkers can reduce non-specific binding to plasma proteins and tissues, potentially leading to a more favorable distribution profile. However, this increased polarity can also present a barrier to passive diffusion across cell membranes, as suggested by some of the data above.[1][4] Metabolically, the ether bonds in PEG chains are susceptible to oxidative metabolism.[5]
Alkyl-Based Linkers: The Lipophilic Drivers
In contrast, alkyl linkers, being more hydrophobic, can enhance the cell permeability of PROTACs by facilitating their passage through the lipid bilayers of cell membranes.[3] This increased lipophilicity, however, can come at the cost of reduced aqueous solubility, potentially posing challenges for formulation. Alkyl chains are also prone to metabolic oxidation, typically at terminal or sub-terminal positions.[5] The choice of an alkyl linker may necessitate strategies to mitigate poor solubility, such as the incorporation of ionizable groups or the use of specific formulation technologies.
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and reliability of pharmacokinetic data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the evaluation of PROTACs.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method used to predict passive, transcellular permeability of compounds.
-
Preparation of the Donor Plate: A filter plate with a PVDF membrane is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Compound Preparation: The PROTACs are dissolved in a suitable buffer at a known concentration.
-
Assay Assembly: The donor plate wells are filled with the PROTAC solution. The donor plate is then placed on top of an acceptor plate containing buffer.
-
Incubation: The plate assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature to allow for the diffusion of the compound from the donor to the acceptor compartment.
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:
Papp = (VA / (Area × Time)) × ln(1 - [C]A / [C]equilibrium)
Where VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [C]A is the concentration in the acceptor well, and [C]equilibrium is the theoretical equilibrium concentration.
In Vivo Pharmacokinetic Studies in Rodents
These studies are crucial for understanding the ADME properties of a PROTAC in a living organism.
-
Animal Models: Male BALB/c or CD-1 mice (6-8 weeks old) are typically used. Animals are housed in a controlled environment with free access to food and water.
-
Compound Formulation and Administration:
-
Intravenous (IV) Administration: The PROTAC is formulated in a vehicle suitable for injection (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline). A single bolus dose is administered via the tail vein.
-
Oral (PO) Administration: The PROTAC is formulated in an appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose in water).
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the PROTAC in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., WinNonlin) to determine key pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Oral bioavailability (calculated as (AUCPO / AUCIV) × (DoseIV / DosePO) × 100).
-
Visualizing the Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflows for pharmacokinetic evaluation.
Conclusion
The selection of a PEG or alkyl linker is a critical decision in the design of PROTACs with desired pharmacokinetic properties. While PEG linkers can enhance solubility, potentially improving formulation and distribution, alkyl linkers may offer superior cell permeability. However, as the presented data suggests, the interplay between linker type, length, and the overall molecular structure is complex, and a "one-size-fits-all" approach is unlikely to be successful. A thorough understanding of the trade-offs between these linker types, coupled with rigorous experimental evaluation using standardized protocols, is paramount for the successful development of orally bioavailable and efficacious PROTAC therapeutics. Future research focusing on direct, head-to-head in vivo pharmacokinetic comparisons of PEGylated and alkylated PROTAC analogs will be invaluable in further refining our understanding and guiding rational PROTAC design.
References
- 1. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl Acetate-PEG1 Mixtures: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe and compliant disposal of mixtures containing methyl acetate and polyethylene glycol (PEG1). Methyl acetate is a highly flammable solvent, categorized as a hazardous waste, which dictates the stringent disposal protocols required for any mixture containing it.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or butyl rubber), safety goggles or a face shield, and a flame-retardant lab coat.
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ignition Sources: Methyl acetate is highly flammable.[1] Eliminate all potential ignition sources from the vicinity, including open flames, hot plates, and spark-producing equipment.[1][2]
-
Spill Management: Have a chemical spill kit readily available that is appropriate for flammable solvents. In case of a spill, absorb the material with a non-combustible absorbent (e.g., vermiculite, sand) and dispose of it as hazardous waste.
Quantitative Hazard Data for Methyl Acetate
For quick reference, the following table summarizes the key quantitative hazard data for methyl acetate.
| Property | Value |
| Flash Point | -10 °C (14 °F) |
| Flammability Limits | 3.1% to 16% by volume in air |
| RCRA Waste Code | D001 (Ignitable Waste) |
| Boiling Point | 57 °C (135 °F) |
Step-by-Step Disposal Procedure for Methyl Acetate-PEG1 Mixtures
The presence of methyl acetate classifies the entire mixture as a flammable hazardous waste.[3] Therefore, the disposal procedure must comply with all local, state, and federal regulations for hazardous waste.
Step 1: Waste Identification and Segregation
-
The this compound mixture must be classified as a flammable liquid hazardous waste.
-
Do not mix this waste stream with other types of chemical waste, particularly those that are incompatible, such as strong oxidizing agents, acids, or bases. Keeping flammable waste separate simplifies the disposal process and prevents dangerous chemical reactions.[1]
Step 2: Container Selection and Labeling
-
Container: Collect the waste mixture in a designated, leak-proof, and chemically compatible container. Polyethylene-based containers are suitable for storing methyl acetate. The container must have a secure screw-top cap to prevent the escape of flammable vapors.
-
Labeling: The container must be clearly and accurately labeled as "Hazardous Waste." The label must include:
-
The words "Hazardous Waste"
-
The full chemical names of all components (i.e., "Methyl Acetate" and "Polyethylene Glycol (PEG1)") and their approximate percentages.
-
The specific hazard characteristics (i.e., "Flammable Liquid").
-
The date when the first drop of waste was added to the container (accumulation start date).
-
The name and contact information of the generating laboratory or personnel.
-
Step 3: Waste Accumulation and Storage
-
Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from heat sources and high-traffic areas.
-
Container Management: Keep the waste container closed at all times, except when adding waste.
-
Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks or spills.
Step 4: Arranging for Disposal
-
Licensed Waste Hauler: The disposal of the this compound mixture must be handled by a licensed hazardous waste disposal company.[2] Do not attempt to dispose of this waste through standard laboratory drains or as regular trash.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.
-
Documentation: Ensure all required waste disposal forms and documentation are completed accurately and accompany the waste container upon pickup.
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols. The disposal procedures outlined are based on established safety protocols for handling flammable hazardous waste in a laboratory setting.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of a this compound mixture.
Caption: Workflow for the safe disposal of this compound mixtures.
References
Essential Safety and Operational Guidance for Handling Methyl Acetate-PEG1
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical reagents is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for Methyl Acetate-PEG1.
I. Immediate Safety Information: Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following PPE is required to minimize exposure and ensure laboratory safety.
A. Engineering Controls: It is essential to handle this compound in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize inhalation of any potential vapors, aerosols, or dust.[1] Eyewash stations and safety showers should be readily accessible in the immediate work area.
B. Personal Protective Equipment (PPE): The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures to be performed.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Handle with gloves.[1] Butyl rubber gloves are a suitable option.[2] Gloves must be inspected prior to use.[1] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.[1] |
| Body Protection | Laboratory Coat & Protective Clothing | Wear a flame-retardant lab coat. For tasks with a higher risk of splashing or exposure, wear impervious clothing to prevent skin contact.[1] |
| Respiratory Protection | Respirator | If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] For emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[3] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
A. Preparation and Handling:
-
Pre-Handling Check: Before starting any work, ensure all necessary PPE is available and in good condition. Confirm that the chemical fume hood is functioning correctly.
-
Dispensing: When transferring the substance, use non-sparking tools to prevent ignition sources.[1] Ground and bond containers and receiving equipment to prevent static discharge.[2][3]
-
Avoid Inhalation and Contact: Avoid breathing any dust, vapors, or aerosols that may form.[1] Prevent contact with skin and eyes.[1]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[4]
B. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[5][6] Follow all federal, state, and local regulations for chemical waste disposal. Do not allow the chemical to enter drains.[1]
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |
Spill Response:
-
Evacuate personnel from the spill area.
-
Remove all sources of ignition.[1]
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, earth).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area thoroughly.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdrnskin.com [mdrnskin.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety assessment on polyethylene glycols (PEGs) and their derivatives as used in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
